molecular formula C18H26FN3O B13418130 7-Fluoro Hydroxychloroquine

7-Fluoro Hydroxychloroquine

Cat. No.: B13418130
M. Wt: 319.4 g/mol
InChI Key: ULYOVKGJIQUSST-UHFFFAOYSA-N
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Description

7-Fluoro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). This compound is characterized by the addition of a fluorine atom to the hydroxychloroquine molecule, which may potentially enhance its pharmacological properties. Hydroxychloroquine itself is used to treat conditions such as rheumatoid arthritis, lupus, and malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro Hydroxychloroquine involves the fluorination of hydroxychloroquine. This can be achieved through various methods, including direct fluorination using fluorine gas or more controlled methods using reagents like Selectfluor. The reaction typically requires anhydrous conditions and may be carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -20°C to room temperature .

Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale. This involves the use of large reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro Hydroxychloroquine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Fluoro Hydroxychloroquine is likely similar to that of hydroxychloroquine, which involves:

    Inhibition of Toll-like receptors: This suppresses the activation of the immune response.

    Interference with lysosomal activity: Alters the pH within lysosomes, affecting cellular processes.

    Modulation of cytokine production: Reduces the production of inflammatory cytokines .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro Hydroxychloroquine is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties, such as increased metabolic stability and potentially improved efficacy .

Properties

Molecular Formula

C18H26FN3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-[ethyl-[4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol

InChI

InChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)

InChI Key

ULYOVKGJIQUSST-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO

Origin of Product

United States

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